molecular formula C19H19N3O B601955 Imidafenacin Related Compound 1 CAS No. 170105-20-1

Imidafenacin Related Compound 1

カタログ番号: B601955
CAS番号: 170105-20-1
分子量: 305.38
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Imidafenacin Related Compound 1 involves the synthesis of 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide. The synthetic route typically includes the following steps:

    Formation of the imidazole ring: This step involves the reaction of appropriate precursors to form the imidazole ring.

    Attachment of the butanamide moiety: The imidazole ring is then reacted with a butanamide derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

Imidafenacin Related Compound 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The imidazole ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Pharmacological Mechanism of Action

Imidafenacin acts primarily on muscarinic receptors, specifically M1 and M3 subtypes, which are predominantly found in bladder tissues. By antagonizing these receptors, imidafenacin inhibits detrusor muscle contraction, leading to reduced urinary frequency and urgency. This mechanism is crucial in managing conditions like OAB, where detrusor instability contributes to symptoms of urgency and incontinence .

Table 1: Muscarinic Receptor Subtypes and Their Functions

Receptor TypeLocationFunction
M1Parasympathetic neuronsEnhances acetylcholine release
M2Detrusor muscleInhibits adenylate cyclase
M3Detrusor muscleStimulates contraction

Overactive Bladder Management

Imidafenacin has been extensively studied for its effectiveness in treating OAB. A significant clinical trial demonstrated that patients receiving imidafenacin (0.1 mg twice daily) showed statistically significant improvements in storage symptoms compared to a control group . The study utilized the International Prostate Symptom Score (IPSS) and Overactive Bladder Symptom Score (OABSS) to assess outcomes.

Case Study: Efficacy Post-Robotic Prostatectomy

In a prospective open-label case-controlled randomized trial involving 49 patients undergoing robotic-assisted radical prostatectomy (RARP), imidafenacin was evaluated for its effects on post-surgical urinary incontinence. The results indicated a notable improvement in storage symptoms at three and six months post-surgery, with p-values of 0.012 and 0.023 respectively, suggesting that imidafenacin effectively enhances bladder stability after surgical interventions .

Comparative Efficacy

Imidafenacin has been shown to have superior tolerability compared to other anticholinergics used for OAB treatment. It selectively binds to bladder-specific receptors, minimizing systemic side effects such as dry mouth and constipation commonly associated with non-selective anticholinergics .

Table 2: Comparative Efficacy of Anticholinergics for OAB

Drug NameSelectivityCommon Side EffectsEfficacy Rating
ImidafenacinHighLow (dry mouth, etc.)High
SolifenacinModerateModerate (dry mouth)Moderate
OxybutyninLowHigh (dry mouth, constipation)Low

Safety Profile

The safety profile of imidafenacin has been supported by multiple studies indicating minimal adverse effects. A review highlighted that patients tolerated the drug well over extended periods with no significant drug accumulation noted even in older populations or those with metabolic impairments .

作用機序

Imidafenacin Related Compound 1 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes. These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, the compound reduces bladder contractions and helps manage symptoms of overactive bladder .

類似化合物との比較

Similar Compounds

    Imidafenacin: The parent compound, used in the treatment of overactive bladder.

    Other muscarinic receptor antagonists: Such as tolterodine and oxybutynin, which also target muscarinic receptors to manage bladder conditions.

Uniqueness

Imidafenacin Related Compound 1 is unique due to its specific structural modifications compared to imidafenacin. These modifications may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of muscarinic receptor antagonists .

生物活性

Imidafenacin Related Compound 1 (IRC1) is a derivative of imidafenacin, an antimuscarinic agent primarily used for treating overactive bladder (OAB). This article delves into the biological activity of IRC1, focusing on its pharmacodynamics, receptor interactions, clinical efficacy, and safety profile based on diverse research findings.

IRC1 functions as an antagonist to muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes, with a lower affinity for M2 receptors. The mechanism involves:

  • M3 Receptor Antagonism : IRC1 inhibits smooth muscle contraction in the bladder by blocking M3 receptors, which are responsible for detrusor muscle contraction via calcium release from the sarcoplasmic reticulum .
  • M1 Receptor Modulation : By antagonizing M1 receptors, IRC1 reduces acetylcholine release in the bladder, further diminishing detrusor overactivity .

Pharmacokinetics

The pharmacokinetic profile of IRC1 is essential for understanding its therapeutic potential:

  • Absorption : IRC1 exhibits high oral bioavailability (approximately 57.8%) with peak plasma concentrations reached within 1-3 hours post-administration .
  • Distribution : The volume of distribution is estimated at 43.9 L, indicating significant tissue uptake, particularly in the bladder .
  • Metabolism : Metabolized primarily by CYP3A4 and UGT1A4, IRC1 does not produce active metabolites .
  • Elimination : Approximately 10% of the drug is excreted unchanged in urine, with a half-life of about 3 hours .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of IRC1 in managing OAB symptoms. A notable study compared IRC1 with other antimuscarinics:

Drug Incontinence Episodes Reduction Dry Mouth Incidence QTc Interval Change
ImidafenacinSignificant reductionLower than propiverineNo significant change
PropiverineSignificant reductionHigher incidenceIncreased
PlaceboNo significant changeN/AN/A

In a randomized controlled trial involving 1166 patients, those treated with IRC1 showed a statistically significant decrease in incontinence episodes compared to placebo and propiverine groups . Secondary endpoints also indicated improvements in urgency and micturition frequency.

Safety Profile

The safety profile of IRC1 has been favorable when compared to other anticholinergics. Key findings include:

  • Adverse Effects : The incidence of dry mouth was significantly lower in patients treated with IRC1 compared to those on propiverine (31.5% vs. 39.9%) .
  • Cognitive Effects : Although M1 receptor antagonism could theoretically impair cognitive function, studies indicated no significant impact on cognitive performance at therapeutic doses .

Case Studies

A prospective open-label case-controlled trial assessed the effects of IRC1 on detrusor overactivity post-robot-assisted radical prostatectomy. Patients receiving IRC1 exhibited improvements in bladder stability and storage symptoms over six months, although differences were not statistically significant compared to controls . This highlights the need for further multi-center studies to validate these findings.

特性

CAS番号

170105-20-1

分子式

C19H19N3O

分子量

305.38

外観

Solid

純度

> 95%

数量

Milligrams-Grams

同義語

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。